molecular formula C17H18F2N4O2 B2821048 N-(2,6-difluorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide CAS No. 1797952-05-6

N-(2,6-difluorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide

Katalognummer B2821048
CAS-Nummer: 1797952-05-6
Molekulargewicht: 348.354
InChI-Schlüssel: XSSICBJVSMWVNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-difluorophenyl)-4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, commonly known as DFP-10825, is a novel compound that has been synthesized in recent years. It belongs to the piperidine carboxamide class of compounds and has shown promising results in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Enantioselective Process Development: The compound, as part of a class of potent calcitonin gene-related peptide (CGRP) receptor antagonists, was involved in the development of a convergent, stereoselective, and economical synthesis, focusing on the preparation of its hydrochloride salt through different routes, including Rh-catalyzed asymmetric hydrogenation and a biocatalytic process (Cann et al., 2012).

Molecular Interaction and Pharmacodynamics

  • Molecular Interaction Analysis: The molecule was studied for its interaction with the CB1 cannabinoid receptor. Through conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models, insights were gained into the molecule's steric binding interactions and the spatial orientation necessary for receptor binding, contributing to understanding its potential antagonist activity (Shim et al., 2002).

Antimicrobial Applications

  • Antimicrobial Activity Evaluation: A series of derivatives, including those with a piperazine moiety, were synthesized and assessed for antibacterial and antifungal activities through microbroth dilution techniques, highlighting the compound's role in developing potential antimicrobial agents (Srinivasan et al., 2010).
  • Novel Compound Design for Tuberculosis: Novel derivatives were synthesized and evaluated in vivo against Mycobacterium tuberculosis, showcasing the compound's relevance in creating new treatment options for tuberculosis, with particular derivatives demonstrating comparable activity to standard drugs (Shindikar & Viswanathan, 2005).

Neuropharmacological Investigations

  • Investigation of Neurotransmitter Reuptake and Release: Derivatives of the compound were tested for their effects on the in vitro release and reuptake of neurotransmitters like serotonin, noradrenaline, and dopamine, highlighting its potential applications in studying neuropsychiatric conditions and drug development (Pettersson, 1995).

Antitumor and Antiproliferative Activities

  • Antitumor and Antiproliferative Activities: Compounds with structural similarities were synthesized and evaluated against cancer cell lines, with some derivatives showing significant anti-proliferative activities, suggesting potential applications in cancer treatment and the study of structure-activity relationships (Parveen et al., 2017).

Eigenschaften

IUPAC Name

N-(2,6-difluorophenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-11-5-6-15(22-21-11)25-12-7-9-23(10-8-12)17(24)20-16-13(18)3-2-4-14(16)19/h2-6,12H,7-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSICBJVSMWVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.